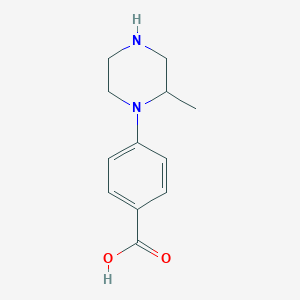

1-(4-Carboxyphenyl)-2-methyl piperazine

Description

1-(4-Carboxyphenyl)-2-methyl piperazine is a phenylpiperazine derivative characterized by a para-carboxyphenyl group attached to the piperazine ring and a methyl substituent at the 2-position of the piperazine.

Properties

CAS No. |

1131623-00-1 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-(2-methylpiperazin-1-yl)benzoic acid |

InChI |

InChI=1S/C12H16N2O2/c1-9-8-13-6-7-14(9)11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) |

InChI Key |

XLMMHXGFJVDFHC-UHFFFAOYSA-N |

SMILES |

CC1CNCCN1C2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

CC1CNCCN1C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Key Differences :

- Polarity : The carboxyphenyl group increases hydrophilicity compared to TFMPP (CF₃) and mCPP (Cl), which may reduce blood-brain barrier penetration.

Pharmacological Activity

Mechanistic Insights :

- The carboxyphenyl group may shift receptor selectivity toward peripheral targets (e.g., inflammatory or cardiovascular receptors) rather than CNS serotonin receptors.

- Methyl substitution on piperazine could modulate selectivity, as seen in 2-methoxyphenyl derivatives with enhanced α1-adrenoceptor binding .

Reactivity :

- The carboxyphenyl group may undergo oxidative transformation at the piperazine ring, similar to fluoroquinolone degradation by MnO₂ .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Carboxyphenyl)-2-methyl piperazine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a piperazine core and introduce substituents via nucleophilic substitution or coupling reactions. For example, attach the 4-carboxyphenyl group using a Buchwald-Hartwig amination or Ullmann coupling under controlled temperatures (80–120°C) .

- Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/Cu for coupling) to improve yield. Monitor purity via TLC or HPLC .

- Step 3 : Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH) .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the 2-methyl group on piperazine will show distinct splitting patterns at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~ 263.3) and detect impurities .

- X-ray Crystallography : Resolve 3D conformation to analyze intramolecular interactions (e.g., hydrogen bonding between carboxy and piperazine groups) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodology :

- Target Selection : Prioritize receptors common to piperazine derivatives (e.g., serotonin 5-HT or dopamine D receptors) .

- In Vitro Assays : Use radioligand binding assays (IC determination) or cell-based models (e.g., cAMP inhibition for GPCR activity) .

- Dose Range : Test 0.1–100 µM concentrations to identify therapeutic windows and cytotoxicity (via MTT assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve pharmacological efficacy?

- Methodology :

- Substituent Variation : Modify the carboxyphenyl group (e.g., replace with sulfonamide or trifluoroethyl) to assess impact on receptor binding .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin transporters) .

- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and BBB permeability via PAMPA assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology :

- Source Analysis : Compare assay conditions (e.g., pH, serum proteins) that may alter compound stability or receptor affinity .

- Meta-Analysis : Aggregate data from similar piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) to identify trends in substituent effects .

- In Vivo Validation : Replicate conflicting results in animal models (e.g., rodent behavioral assays for psychoactivity) .

Q. How does the compound’s stability under physiological conditions impact experimental outcomes?

- Methodology :

- Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to assess degradation pathways (HPLC monitoring) .

- Temperature Sensitivity : Store samples at -80°C vs. 25°C and compare degradation rates via LC-MS .

- Chelation Effects : Test interactions with divalent cations (e.g., Mg) that may precipitate the compound in buffer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.